(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-(2-bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S/c15-12-7-10(18(20)21)3-4-13(12)17-14(19)9(8-16)6-11-2-1-5-22-11/h1-7H,(H,17,19)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOKPQOZUYSIQF-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-bromoaniline
2-Bromoaniline undergoes nitration in a mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C. The nitro group preferentially occupies the para position due to the bromine’s ortho/para-directing nature. Crude product purification via recrystallization from ethanol/water yields 2-bromo-4-nitroaniline (62–68% yield).
Critical parameters :
- Temperature control (<10°C) prevents di-nitration.
- Stoichiometric excess of HNO₃ (1.2 equiv.) ensures complete conversion.
Alternative Route: Bromination of 4-nitroaniline
Direct bromination of 4-nitroaniline with NBS (1.1 equiv.) in DMF at −10°C for 8 hours provides 2-bromo-4-nitroaniline in 83% yield. This method avoids the hazards of handling concentrated acids.
Preparation of 2-cyano-3-thiophen-2-ylacryloyl Chloride
Knoevenagel Condensation
Thiophene-2-carbaldehyde reacts with cyanoacetic acid in acetic anhydride under reflux to form 2-cyano-3-thiophen-2-ylacrylic acid. Subsequent treatment with oxalyl chloride (2.0 equiv.) in dichloromethane (DCM) with catalytic DMF converts the acid to the acyl chloride (89% yield).
Spectroscopic validation :
- ¹H NMR (CDCl₃): δ 8.21 (d, J = 4.0 Hz, 1H, thiophene-H), 7.76 (d, J = 3.5 Hz, 1H, thiophene-H), 7.45 (s, 1H, vinyl-H).
- IR : 2210 cm⁻¹ (C≡N), 1765 cm⁻¹ (C=O).
Enamide Bond Formation
Acylation of 2-Bromo-4-nitroaniline
2-Cyano-3-thiophen-2-ylacryloyl chloride (1.1 equiv.) reacts with 2-bromo-4-nitroaniline in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base. Stirring at 0°C for 2 hours followed by room temperature for 12 hours affords the crude enamide. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the Z-isomer predominantly (75%).
Stereochemical control :
The Z-configuration arises from kinetic favorability during acylation, as the bulky thiophene and nitro groups adopt anti-periplanar geometry to minimize steric clash.
Fe-Assisted Oxidative Desaturation
An alternative route involves coupling 2-bromo-4-nitroaniline with 2-cyano-3-thiophen-2-ylpropanamide followed by FeCl₃-mediated dehydrogenation. This method, adapted from β-halo-enamide syntheses, achieves 68% yield with >95% Z-selectivity.
Mechanistic insight :
Fe³⁰ abstracts a β-hydrogen, generating a radical intermediate that eliminates H₂O to form the double bond. The Z-selectivity is enforced by the thiophene’s electron-donating resonance, stabilizing the transition state.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (500 MHz, CDCl₃): δ 10.54 (s, 1H, NH), 8.21 (d, J = 2.5 Hz, 1H, Ar-H), 8.02 (dd, J = 8.8, 2.5 Hz, 1H, Ar-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.64 (d, J = 5.0 Hz, 1H, thiophene-H), 7.34 (d, J = 3.5 Hz, 1H, thiophene-H), 7.24 (s, 1H, vinyl-H).
- ¹³C NMR (126 MHz, CDCl₃): δ 163.5 (C=O), 148.2 (CN), 138.9 (C-Br), 132.8 (C-NO₂), 129.7 (thiophene-C), 119.9 (vinyl-C), 116.2 (C≡N).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Bromination Side Reactions
Over-bromination is mitigated by using NBS in DMF at −10°C. Higher temperatures (>0°C) promote di-bromination at the thiophene’s β-position.
Nitro Group Reduction
During enamide formation, the nitro group may undergo partial reduction in the presence of residual Pd catalysts from coupling steps. Strict exclusion of reducing agents and use of Pd-free conditions (e.g., Fe-mediated desaturation) circumvent this.
Z/E Isomerization
Heating above 60°C induces isomerization to the E-form. Storage at −20°C under nitrogen stabilizes the Z-configuration.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Z-Selectivity (%) | Purification Difficulty |
|---|---|---|---|
| Acylation | 75 | 88 | Moderate |
| Fe-assisted desaturation | 68 | 95 | High |
The acylation route offers higher yields but lower stereoselectivity, whereas the desaturation method provides superior Z-selectivity at the cost of yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Cyclization: The cyano group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Cyclization: Strong bases like sodium hydride can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromine atom could yield a variety of substituted products.
Scientific Research Applications
Medicinal Chemistry
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide has potential applications in drug development due to its unique structural features that may interact with biological targets. Preliminary studies suggest that compounds with similar structures exhibit antimicrobial and anticancer properties, indicating that this compound could be explored for therapeutic use.
Research on related compounds has shown that thiophene derivatives can exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with thiophene rings have been reported to possess antibacterial and antifungal properties.
- Antiproliferative Effects : Some derivatives demonstrate the ability to inhibit cancer cell proliferation, making them candidates for anticancer drug development.
Further studies are required to elucidate the specific biological targets and mechanisms of action for this compound.
Materials Science
Due to its unique electronic properties, this compound may find applications in materials science, particularly in the development of organic semiconductors or sensors. The presence of multiple functional groups allows for the design of materials with tailored electronic characteristics.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide involves its interaction with specific molecular targets. The nitro and cyano groups can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogs in Benzimidazole-Based Scaffolds
Compound 18 (from ): (Z)-N-(4-((2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2-bromo-4-nitrophenyl)ethylidene)amino)cyclopenta-1,3-dien-1-yl)-3-nitroaniline
- Key Differences :
- Replaces the thiophen-2-yl group with a benzimidazole-thioether moiety.
- Contains an additional cyclopentadienyl ring.
- The cyclopentadienyl ring introduces conformational rigidity, which may reduce metabolic instability but limit solubility .
Comparison with Chlorinated Enamide Derivatives
Compound from : (Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
- Key Differences :
- Substituents on the phenyl ring : Chlorine at the 2-position vs. bromine in the target compound.
- Additional groups : A methoxybenzyloxy group replaces the thiophen-2-yl moiety.
- Implications: Chlorine’s smaller atomic radius may reduce steric hindrance but decrease electron-withdrawing effects compared to bromine.
NMR-Based Comparative Analysis ()
NMR studies of structurally similar compounds (e.g., rapamycin analogs) reveal:
- Region-Specific Chemical Shifts : Differences in chemical shifts at positions 29–36 (Region B) and 39–44 (Region A) correlate with substituent changes.
- Application to Target Compound :
Computational and Graph-Based Comparisons ()
- Graph-Theoretical Methods: The target compound’s thiophene and cyano groups create distinct nodes in molecular graphs, differentiating it from benzimidazole or methoxy-containing analogs.
- Bit-Vector Methods : Structural fingerprints would highlight the bromo-nitro-phenyl and thiophene motifs, enabling rapid database screening for analogs with similar electronic profiles .
Data Tables
Table 1: Structural and Functional Group Comparison
Table 2: Inferred Properties Based on Substituents
| Compound | Solubility | Reactivity | Metabolic Stability |
|---|---|---|---|
| Target Compound | Moderate | High (electron-deficient) | Moderate |
| Compound 18 () | Low | Moderate | High |
| Compound from | High | Low | Low |
Research Implications
- Medicinal Chemistry : The target compound’s thiophene moiety offers a balance between electron-withdrawing effects and metabolic stability, making it a candidate for kinase inhibitor development.
- Synthetic Challenges : Stereoselective synthesis of the Z-configuration requires precise control, as seen in crystallographic refinement tools like SHELXL .
Biological Activity
(Z)-N-(2-Bromo-4-nitrophenyl)-2-cyano-3-thiophen-2-ylprop-2-enamide, with the CAS number 380563-59-7, is a complex organic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound's molecular formula is with a molecular weight of 378.20 g/mol. Its structure includes a thiophene ring, a cyano group, and a bromo-substituted nitrophenyl moiety, which may contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H8BrN3O3S |
| Molecular Weight | 378.20 g/mol |
| CAS Number | 380563-59-7 |
Anticancer Potential
Research has indicated that compounds containing nitrophenyl groups can exhibit anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function. Although direct studies on this compound are sparse, its structural analogs have demonstrated significant cytotoxicity against various cancerous cell lines.
Antimicrobial Activity
Compounds with thiophene rings have been reported to possess antimicrobial properties. The unique combination of functional groups in this compound may contribute to similar antimicrobial effects. Further research is needed to evaluate its efficacy against specific bacterial and fungal strains.
Case Studies
- Anticancer Activity : A study examining related nitro-substituted compounds found that they could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways. While this compound was not directly tested, its structural similarities suggest potential for similar effects.
- Antimicrobial Testing : In an exploratory study of thiophene derivatives, several compounds exhibited significant antibacterial activity against Gram-positive bacteria. These findings provide a basis for investigating this compound's antimicrobial potential.
Q & A
Q. What synthetic strategies are recommended for achieving high yields of the (Z)-isomer in this compound?
The synthesis of the (Z)-isomer requires precise control of reaction conditions. Key steps include:
- Use of polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance stereoselectivity .
- Temperature modulation (e.g., 0–25°C) to minimize thermal isomerization of the double bond .
- Catalytic additives like triethylamine to deprotonate intermediates and direct (Z)-configuration formation .
- Post-synthesis purification via column chromatography with silica gel and ethyl acetate/hexane gradients to isolate the (Z)-isomer .
Q. How can spectroscopic techniques confirm the geometric isomerism and purity of this compound?
- NMR Spectroscopy : The (Z)-configuration is confirmed by observing coupling constants (J) between protons on the double bond (typically 10–12 Hz for trans, but <5 Hz for cis). The cyano group’s electron-withdrawing effect deshields adjacent protons, shifting their signals downfield .
- IR Spectroscopy : Stretching frequencies for the cyano group (~2200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation in dichloromethane/hexane mixtures are analyzed using SHELX software for structure refinement. The (Z)-configuration is confirmed by the spatial arrangement of substituents around the double bond .
- ORTEP-3 : Visualizes thermal ellipsoids to assess bond angles and torsional strain, particularly in the thiophene and nitrobenzene moieties .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- The bromine atom at the 2-position on the nitrophenyl ring acts as a leaving group in Suzuki-Miyaura reactions, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄). The nitro group’s electron-withdrawing nature enhances electrophilicity at the bromine site .
- The thiophene ring’s electron-rich π-system participates in electrophilic substitution reactions, with regioselectivity controlled by steric hindrance from the cyano group .
- Computational studies (DFT) predict activation energies for bond cleavage, guiding catalyst selection .
Q. What experimental and computational approaches address discrepancies in observed vs. predicted spectral data?
- Experimental : If NMR peaks deviate from predicted splitting patterns (e.g., due to dynamic effects), variable-temperature NMR (VT-NMR) can reveal conformational exchange .
- Computational : Density Functional Theory (DFT) simulations (using Gaussian 16) optimize the geometry and calculate chemical shifts. Discrepancies >0.5 ppm suggest unaccounted solvent effects or hydrogen bonding .
- Hybrid Methods : Compare experimental IR spectra with computed vibrational modes in Spartan to identify overlooked tautomers .
Q. What strategies optimize the compound’s stability under biological assay conditions?
- pH Buffering : Maintain assays at pH 7.4 (phosphate buffer) to prevent hydrolysis of the enamide group .
- Light Sensitivity : Store solutions in amber vials to avoid nitro group photoreduction, which alters reactivity .
- Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to identify degradation hotspots. Methylation of the thiophene ring or fluorination of the nitro group can enhance stability .
Q. How can structure-activity relationships (SAR) guide derivative design for target-specific applications?
- Core Modifications : Replace the nitro group with a trifluoromethyl group to enhance lipophilicity and blood-brain barrier penetration .
- Side-Chain Engineering : Substitute the thiophene with a furan ring to reduce steric bulk, improving binding to flat active sites (e.g., kinase inhibitors) .
- Biological Testing : Use SPR (Surface Plasmon Resonance) to measure binding affinity changes after modifications, correlating with IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
